molecular formula C10H12FNO3 B12516960 (2S)-2-amino-3-(2-fluoro-3-methoxyphenyl)propanoic acid

(2S)-2-amino-3-(2-fluoro-3-methoxyphenyl)propanoic acid

Cat. No.: B12516960
M. Wt: 213.21 g/mol
InChI Key: OPYDFQNSNRYATA-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-3-(2-fluoro-3-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a side chain that includes a fluorine and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(2-fluoro-3-methoxyphenyl)propanoic acid typically involves the use of starting materials that contain the desired functional groups. One common approach is the use of a protected amino acid derivative, which is then subjected to a series of reactions to introduce the fluorine and methoxy groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(2-fluoro-3-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(2S)-2-amino-3-(2-fluoro-3-methoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to protein structure and function.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(2-fluoro-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The presence of the fluorine and methoxy groups can influence the compound’s binding affinity and specificity for these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acids with substituted phenyl rings, such as:

  • (2S)-2-amino-3-(4-fluorophenyl)propanoic acid
  • (2S)-2-amino-3-(3-methoxyphenyl)propanoic acid
  • (2S)-2-amino-3-(2-chloro-3-methoxyphenyl)propanoic acid

Uniqueness

The uniqueness of (2S)-2-amino-3-(2-fluoro-3-methoxyphenyl)propanoic acid lies in the specific combination of the fluorine and methoxy groups on the phenyl ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12FNO3

Molecular Weight

213.21 g/mol

IUPAC Name

(2S)-2-amino-3-(2-fluoro-3-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H12FNO3/c1-15-8-4-2-3-6(9(8)11)5-7(12)10(13)14/h2-4,7H,5,12H2,1H3,(H,13,14)/t7-/m0/s1

InChI Key

OPYDFQNSNRYATA-ZETCQYMHSA-N

Isomeric SMILES

COC1=CC=CC(=C1F)C[C@@H](C(=O)O)N

Canonical SMILES

COC1=CC=CC(=C1F)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.